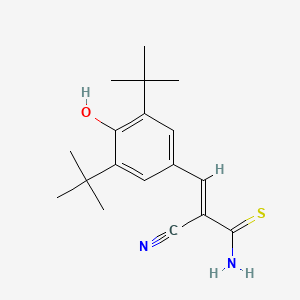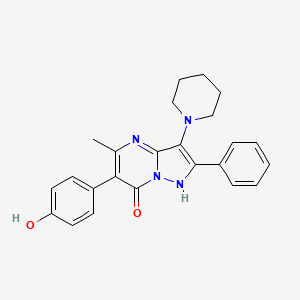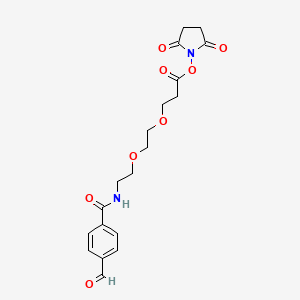
Ald-Ph-PEG2-NHS
Vue d'ensemble
Description
Ald-Ph-PEG2-NHS is a compound that consists of a polyethylene glycol (PEG) chain linked to a benzaldehyde group and an N-hydroxysuccinimide (NHS) ester. This compound is primarily used as a non-cleavable linker for bio-conjugation, facilitating the attachment of various biomolecules through its reactive groups .
Applications De Recherche Scientifique
Ald-Ph-PEG2-NHS is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for various assays and studies.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of functionalized surfaces and materials for various industrial applications .
Safety and Hazards
Mécanisme D'action
Target of Action
Ald-Ph-PEG2-NHS is an amine reactive PEG aldehyde . Its primary targets are molecules with aminooxy moieties . The benzaldehyde group in the this compound compound can readily react with these aminooxy moieties .
Mode of Action
The interaction of this compound with its targets involves the reaction of the benzaldehyde group with aminooxy moieties . This reaction results in the formation of a stable bond between the this compound compound and the target molecule .
Biochemical Pathways
Given its role as a linker in bio-conjugation , it can be inferred that it plays a crucial role in facilitating the attachment of various bioactive molecules to target proteins or cells.
Pharmacokinetics
It is known that the compound is soluble in dmso, dcm, and dmf , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a linker in bio-conjugation . By forming stable bonds with target molecules, it enables the attachment of various bioactive molecules to these targets .
Action Environment
It is known that the compound is stable at -20°c , suggesting that temperature could be a significant environmental factor influencing its stability.
Analyse Biochimique
Biochemical Properties
Ald-Ph-PEG2-NHS is an amine-reactive PEG aldehyde . The benzaldehyde group in this compound can react with aminooxy moiety . This property allows it to interact with various biomolecules, such as enzymes and proteins, that contain aminooxy groups.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with aminooxy groups present in biomolecules . This reaction results in the formation of a stable covalent bond, thereby attaching the PEG chain to the biomolecule. This PEGylation process can influence the activity of the biomolecule, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.
Temporal Effects in Laboratory Settings
It is known that this compound is typically stored at -20°C , suggesting that it is stable under these conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG2-NHS involves the reaction of a PEG chain with a benzaldehyde group and an NHS ester. The PEG chain is typically functionalized with an aldehyde group at one end and an NHS ester at the other. The reaction conditions usually involve the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) under controlled temperatures to ensure the stability of the reactive groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ald-Ph-PEG2-NHS undergoes several types of chemical reactions, including:
Amide Coupling: The NHS ester reacts with primary amines to form stable amide bonds.
Aldehyde Reactions: The benzaldehyde group reacts with aminooxy and hydrazide groups to form oxime and hydrazone linkages.
Common Reagents and Conditions
Amide Coupling: Typically carried out in slightly alkaline conditions (pH 7.2 to 9) using primary amines as the nucleophiles.
Aldehyde Reactions: Conducted in the presence of aminooxy or hydrazide compounds under mild conditions to form stable linkages.
Major Products Formed
Amide Coupling: Produces amide bonds, which are stable and resistant to hydrolysis.
Aldehyde Reactions: Forms oxime and hydrazone linkages, which are useful in bioconjugation applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ald-PEG-NHS: Similar to Ald-Ph-PEG2-NHS but lacks the benzaldehyde group.
Mal-PEG-NHS: Contains a maleimide group instead of a benzaldehyde group, used for thiol-reactive conjugation.
Biotin-PEG-NHS: Contains a biotin group for affinity-based applications.
Uniqueness
This compound is unique due to its combination of a benzaldehyde group and an NHS ester linked through a PEG chain. This combination allows for versatile bioconjugation applications, enabling the attachment of a wide range of biomolecules through both amide and oxime/hydrazone linkages .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTMWHHLUUIRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



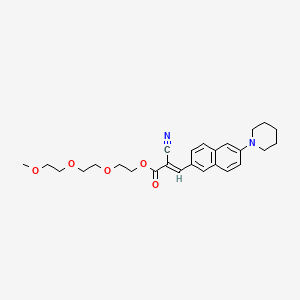
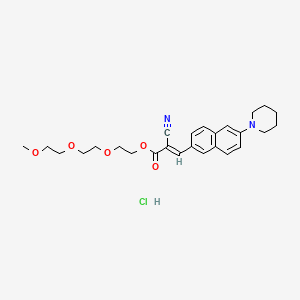
![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)
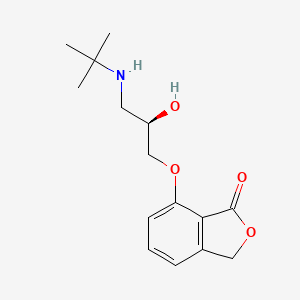
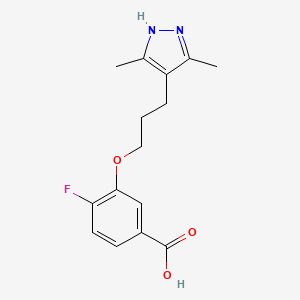
![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)
